Fluvastatin sodium anti-isomer
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-INNGCKGUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239940 | |
| Record name | Fluvastatin sodium anti-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-58-5 | |
| Record name | Fluvastatin sodium anti-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin sodium anti-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUVASTATIN SODIUM ANTI-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis and Process Chemistry of Fluvastatin and Its Isomers
Historical Development of Fluvastatin (B1673502) Synthesis with Stereochemical Considerations
Early synthetic routes for fluvastatin often produced a mixture of the desired syn and undesired anti stereoisomers. acs.org For instance, a racemic synthesis developed by Novartis involved the reduction of a ketone group that resulted in a racemic syn-1,3-diol, necessitating subsequent resolution. researchgate.net The initial non-stereoselective reduction of the β-hydroxy ketone intermediate presented a significant challenge, requiring chromatographic separation of the isomers, a method not ideal for large-scale production. acs.org This spurred extensive research into more controlled and selective synthetic strategies to improve the efficiency and cost-effectiveness of manufacturing fluvastatin. The major challenge was to exclusively form the 3,5-diol in the syn configuration. acs.orggoogle.com
Strategies for Diastereoselective Synthesis of Fluvastatin Syn-Diol Moiety
The critical step in fluvastatin synthesis is the stereocontrolled formation of the syn-1,3-diol moiety. Various strategies have been devised to achieve high diastereoselectivity.
A pivotal strategy in fluvastatin synthesis is the diastereoselective reduction of a β-hydroxy ketone intermediate. The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome. A highly effective method involves the use of sodium borohydride (B1222165) as the reducing agent in combination with diethylmethoxyborane (B30974) as a chelating agent. acs.org This reaction, conducted in a mixture of tetrahydrofuran (B95107) and methanol (B129727) at low temperatures (around -70 °C), achieves a syn-selectivity of 99%. acs.org The chelation between the boron agent and the existing hydroxyl group directs the hydride attack on the ketone, favoring the formation of the syn-diol. While triethylboron has also been used, it can present issues with boron residue removal. acs.org
Table 1: Diastereoselective Reduction of Fluvastatin β-Hydroxy Ketone Intermediate
| Reagent System | Temperature | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| Sodium borohydride, diethylmethoxyborane | -70 °C | 99:1 | acs.org |
| Triethylboron | -90 °C | 80:20 | acs.org |
Chiral auxiliaries, such as Evans's oxazolidinones, have been influential in the asymmetric synthesis of complex molecules and have applications in the synthesis of fluvastatin. biotechjournal.in These auxiliaries control the stereochemistry of key bond-forming reactions, although they require additional steps for attachment and removal. biotechjournal.in
More advanced and atom-economical methods employ catalytic approaches. For example, a highly enantioselective synthesis of fluvastatin has been achieved using a titanium(IV) isopropoxide and a chiral Schiff base ligand to catalyze the reaction of an aldehyde with diketene (B1670635). nih.gov This yields a β-hydroxy ketoester which, after diastereoselective reduction, provides the syn-1,3-diol ester with a high enantiomeric excess. researchgate.netnih.gov Another catalytic approach utilizes a copper-bisoxazoline catalyst in a Mukaiyama aldol (B89426) reaction to establish the syn-1,3-diol stereochemistry. stackexchange.com
Role of Chiral Auxiliaries and Catalytic Approaches in Diol Formation
Methodologies for the Separation of Fluvastatin Isomers in Process Development
Even with highly selective syntheses, small amounts of the anti-isomer can be formed. Therefore, robust separation methods are essential for ensuring the high purity of the final fluvastatin product.
Given the cost and scalability limitations of chromatography for industrial production, non-chromatographic separation techniques are preferred. acs.org Fractional crystallization is a highly effective method for separating the syn and anti isomers of fluvastatin. This technique leverages the different solubilities of the diastereomeric salts. acs.org
A patented process describes the selective saponification of the syn-fluvastatin alkyl ester using a substoichiometric amount of sodium hydroxide (B78521) in an aqueous alcoholic solution. google.com This process preferentially hydrolyzes the syn-ester to its sodium salt, which is soluble in the aqueous phase, while the less reactive anti-ester remains largely unhydrolyzed and can be removed by extraction with a water-immiscible solvent like t-butyl methyl ether. google.comgoogleapis.com This method has been shown to significantly reduce the anti-isomer content in the final product. googleapis.comgoogle.com
Crystallization-Based Separation and Purification Strategies for Isomeric Control
Crystallization and extraction are pivotal post-synthesis strategies for controlling the isomeric purity of fluvastatin, specifically by reducing the content of the undesired anti-diastereomer. A common industrial practice involves the purification of the fluvastatin t-butyl ester intermediate before its final conversion to the sodium salt. google.com Successive recrystallizations of this ester have proven effective in significantly diminishing the concentration of the anti-isomer. It has been observed that two consecutive recrystallizations can lower the anti-diastereomer content to below 0.7-0.8%, while a third can further reduce it to less than 0.1-0.2%. google.com This multi-step crystallization ensures that the starting material for the final hydrolysis step is already of high isomeric purity. google.com
Another effective strategy for isomeric control is selective hydrolysis coupled with extraction. google.com In this process, the ester precursor, containing a mixture of syn- and anti-isomers, undergoes basic hydrolysis. The reaction conditions are tailored to selectively hydrolyze the desired syn-isomer ester into its sodium salt, while the unwanted anti-isomer remains largely in its ester form. google.com Subsequently, the unreacted anti-isomer ester can be efficiently removed from the aqueous solution of the fluvastatin sodium salt by extraction with a suitable organic solvent, such as t-butyl methyl ether. google.comgoogleapis.com This method effectively purifies the final product by physically separating the unwanted isomer. google.com
The choice of solvent is also a critical parameter in crystallization. conicet.gov.ar Studies have shown that solvents such as acetonitrile (B52724) and ethanol (B145695) can be used to produce samples with adequate and reproducible crystalline structures, which is fundamental for an effective purification process. conicet.gov.ar
Table 1: Impact of Recrystallization on Anti-Diastereomer Content of Fluvastatin t-butyl Ester This table illustrates the progressive reduction of the anti-diastereomer impurity in the fluvastatin t-butyl ester intermediate through successive recrystallization steps, as described in the literature.
| Number of Recrystallizations | Resulting Anti-Diastereomer Content |
| Two | < 0.7 - 0.8% |
| Three | < 0.1 - 0.2% |
| Data sourced from patent literature google.com. |
Investigation of Factors Influencing Diastereomeric Ratio during Synthesis
The diastereomeric ratio of fluvastatin is primarily established during the stereoselective reduction of the β-hydroxy ketone intermediate. acs.org A significant challenge in the synthesis is achieving high selectivity for the desired syn-diol over the anti-diol. acs.org Extensive process research and development identified a highly optimized set of reaction conditions to control this crucial step. acs.org
The most effective method involves a chelation-controlled reduction. This process uses diethylmethoxyboron as a chelating agent to form a complex with the β-hydroxy ketone. acs.orggoogle.com The subsequent reduction with sodium borohydride in a mixed solvent system of tetrahydrofuran (THF) and methanol (in a 4:1 ratio) at a low temperature of -70 °C yields the syn-diol with 99% selectivity. acs.org The use of methoxy (B1213986) diethylborane as the chelating agent followed by reduction with sodium borohydride has been reported to achieve a syn/anti ratio of 98:2. google.com
Conversely, alternative reagents and conditions have been shown to be less effective. For instance, using triethylboron as the chelating agent results in a lower stereoselectivity of only 80% for the syn-isomer, even at temperatures as low as -90 °C. acs.org Furthermore, the use of triethylboron introduced downstream purification challenges related to boron residue contamination. acs.org
The purity of the starting fluvastatin t-butyl ester also directly influences the isomeric content of the final fluvastatin sodium salt. google.comgoogle.com Various processes demonstrate that starting with an ester of higher isomeric purity simplifies the purification and results in a final product with a lower anti-isomer content. The choice of solvent during the hydrolysis and extraction steps, such as ethanol, isopropanol, or t-butanol, also plays a role in the final purity achieved. google.comgoogleapis.comgoogle.com
Table 2: Influence of Reaction Conditions on Diastereomeric Selectivity This table compares different reagent systems used in the reduction of the β-hydroxy ketone intermediate and their effect on the resulting ratio of syn- to anti-isomers.
| Chelating Agent | Reducing Agent | Solvent System | Temperature | Resulting Syn:Anti Ratio |
| Diethylmethoxyboron | Sodium Borohydride | THF/Methanol (4:1) | -70 °C | 99:1 |
| Methoxy diethylborane | Sodium Borohydride | Not specified | Not specified | 98:2 |
| Triethylboron | Not specified | Not specified | -90 °C | 80:20 (4:1) |
| Data sourced from scientific literature and patents acs.orggoogle.com. |
Table 3: Reduction of Anti-Isomer Content During Hydrolysis and Extraction This table presents data from various experiments showing the reduction of the anti-isomer content from the initial fluvastatin t-butyl ester to the final aqueous solution of fluvastatin sodium using different solvent systems.
| Starting Material Anti-Isomer % | Solvent | Final Aqueous Solution Anti-Isomer % | Percentage Reduction |
| 1.24% | Ethanol | 0.31% | 75% |
| 0.81% | Isopropanol | 0.18% | 74% |
| 0.81% | Isopropanol | 0.28% | 65% |
| 1.71% | t-butanol | Not specified | Not specified |
| 0.81% | Isobutanol | Not specified | Not specified |
| Data compiled from patent examples google.comgoogleapis.comgoogle.com. |
Process Analytical Technologies (PAT) for Real-Time Isomeric Monitoring in Production
Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes through real-time measurements of critical quality attributes (CQAs). longdom.org For fluvastatin production, maintaining isomeric purity is a CQA, and PAT provides the tools for its real-time monitoring and control.
The implementation of PAT involves integrating online or inline analytical instruments into the production line. mt.com For monitoring the diastereomeric ratio of fluvastatin, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are exceptionally well-suited. longdom.org An analytical HPLC method can be adapted for at-line or online use to provide real-time or near-real-time data on the ratio of syn- and anti-isomers. google.comlongdom.org
Specific methods developed for the separation of fluvastatin isomers, such as those using a chiral stationary phase (e.g., Chiralcel OD-H) with fluorescence detection, are prime candidates for integration into a PAT strategy. Such systems can automatically sample the reaction mixture, perform the separation, and quantify the isomers, feeding the data back to the process control system. This allows for continuous process verification, enabling operators to make timely adjustments to process parameters to ensure the isomeric ratio remains within the specified limits throughout the production run. nih.gov Other PAT tools, such as in-situ spectroscopic analyzers (e.g., Raman or Near-Infrared), could also be calibrated to monitor the reaction and crystallization processes, further enhancing process understanding and control. mt.comamericanpharmaceuticalreview.com
Advanced Analytical Methodologies for Fluvastatin Sodium Anti Isomer Characterization
Chromatographic Techniques for Chiral and Diastereomeric Separation and Quantification
Chromatographic methods are central to the analysis of fluvastatin (B1673502) stereoisomers, providing the necessary resolution to distinguish between the active enantiomer and its related impurities.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone for the enantioselective separation of fluvastatin isomers. These specialized columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated significant success in resolving fluvastatin enantiomers. For instance, a study detailed the use of a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (Chiralcel OD) for the separation of fluvastatin enantiomers. The mobile phase composition, typically a mixture of a nonpolar organic solvent like n-hexane and a polar modifier such as 2-propanol, is a critical parameter that influences the retention and resolution of the isomers. The addition of a small amount of an acidic or basic modifier can further enhance peak shape and separation efficiency.
Another approach involves the use of macrocyclic antibiotic-based CSPs, such as those based on teicoplanin. These phases offer a different mechanism of chiral recognition, often involving a combination of hydrogen bonding, ionic interactions, and steric hindrance.
The selection of the appropriate CSP and the optimization of mobile phase conditions are crucial for achieving baseline separation of the fluvastatin anti-isomer from the active enantiomer and other related impurities.
Table 1: HPLC Chiral Stationary Phases for Fluvastatin Isomer Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Application |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | n-Hexane / 2-Propanol / Trifluoroacetic Acid | Enantioseparation of fluvastatin |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Heptane / Ethanol (B145695) | Resolution of fluvastatin stereoisomers |
| Teicoplanin-based CSP | Methanol (B129727) / Acetic Acid / Triethylamine | Chiral separation of fluvastatin and its impurities |
This table is interactive and can be sorted by clicking on the column headers.
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology offers several advantages for the analysis of the fluvastatin anti-isomer, including higher resolution, increased sensitivity, and significantly shorter analysis times.
The enhanced efficiency of UPLC systems allows for better separation of closely eluting peaks, which is particularly beneficial for resolving the fluvastatin anti-isomer from the active 3R,5S-enantiomer and other potential impurities. The reduced particle size leads to sharper and narrower peaks, improving both resolution and quantification limits.
In the context of fluvastatin analysis, UPLC methods often employ the same types of chiral stationary phases as HPLC but in columns with smaller dimensions. The faster analysis times offered by UPLC are particularly advantageous for high-throughput screening in quality control environments.
Gas Chromatography (GC) for Analysis of Volatile Derivatives
Gas Chromatography (GC) is generally not the primary method for the direct analysis of non-volatile and thermally labile compounds like fluvastatin sodium. However, GC can be employed for the analysis of fluvastatin isomers after a derivatization step to convert them into more volatile and thermally stable compounds.
Derivatization reactions, such as esterification or silylation, can be used to modify the hydroxyl and carboxylic acid functional groups of fluvastatin, making it amenable to GC analysis. The resulting derivatives can then be separated on a chiral capillary column. This approach, while less common than HPLC, can offer very high resolution and sensitivity.
Capillary Electrophoresis (CE) for Enantiomeric and Diastereomeric Purity Determination
Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for the chiral separation of pharmaceuticals, including fluvastatin. CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times.
Development and Optimization of Chiral Selectors in CE
In CE, chiral separations are achieved by adding a chiral selector to the background electrolyte. These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and thus their separation.
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for the CE separation of fluvastatin enantiomers. The choice of the specific cyclodextrin (B1172386) and its concentration are critical for achieving optimal resolution. Factors such as the pH of the background electrolyte and the applied voltage also play a significant role in the separation process. For example, highly sulfated cyclodextrins have been shown to be effective for the enantioseparation of fluvastatin.
The development of a CE method involves a systematic optimization of these parameters to maximize the resolution between the fluvastatin anti-isomer and the active enantiomer.
Table 2: Chiral Selectors in Capillary Electrophoresis for Fluvastatin Separation
| Chiral Selector | Electrolyte Conditions | Application |
| Highly Sulfated-β-Cyclodextrin | Phosphate buffer (pH 7.0) | Enantiomeric purity of fluvastatin |
| Hydroxypropyl-β-Cyclodextrin | Borate buffer (pH 9.2) | Separation of fluvastatin enantiomers |
| Carboxymethyl-β-Cyclodextrin | Phosphate buffer (pH 3.0) | Chiral separation of fluvastatin |
This table is interactive and can be sorted by clicking on the column headers.
Spectroscopic and Spectrometric Techniques for Isomer Identification and Structural Elucidation
While chromatographic and electrophoretic techniques are essential for separating the fluvastatin anti-isomer, spectroscopic and spectrometric methods are crucial for its definitive identification and structural elucidation.
When coupled with a separation technique like HPLC or CE, Mass Spectrometry (MS) provides molecular weight information and fragmentation patterns that can confirm the identity of the separated isomers. While enantiomers have identical mass spectra, their separation prior to MS detection allows for their individual characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isomers. Although the NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences, allowing for their distinction. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which can be used to determine the relative stereochemistry of diastereomers.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light and can be used to distinguish between enantiomers.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS-MS) for Isomer Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) stands as a powerful and highly sensitive technique for the quantification of the fluvastatin sodium anti-isomer. researchgate.net This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
In a typical LC-MS-MS workflow, the fluvastatin isomers are first separated on a chiral column. researchgate.net The separated isomers then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The protonated ions of the fluvastatin enantiomers are then selected and fragmented, and the resulting product ions are monitored for quantification. researchgate.net This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity, allowing for the detection of very low levels of the anti-isomer. researchgate.net
During method development, chromatographic conditions are optimized to achieve sufficient resolution between the syn- and anti-isomers. nih.gov In some cases, isobaric metabolites of fluvastatin have been observed, which share the same mass transition as fluvastatin, necessitating robust chromatographic separation to avoid interference with quantification. nih.gov
Table 1: LC-MS-MS Parameters for Fluvastatin Isomer Analysis
| Parameter | Description |
|---|---|
| Chromatography | Chiral LC column (e.g., ChiralCel OD-R) to separate enantiomers. researchgate.net |
| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile (B52724), methanol) and water with a modifier like formic acid. researchgate.net |
| Ionization | Electrospray Ionization (ESI) in positive mode. researchgate.net |
| Mass Transition | Monitoring the transition of the protonated parent ion to specific product ions (e.g., 410.6 > 348.2 for fluvastatin enantiomers). researchgate.net |
| Quantification Limit | Reported as low as 1.5 ng/mL in plasma for both enantiomers. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive stereochemical assignment of the this compound. researchgate.netconicet.gov.ar Both liquid-state and solid-state NMR can provide detailed information about the molecular structure and conformation.
¹H and ¹³C NMR spectra provide characteristic signals for the different protons and carbons in the fluvastatin molecule. The precise chemical shifts and coupling constants are sensitive to the stereochemistry of the molecule, allowing for the differentiation between the syn- and anti-isomers. researchgate.netmdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to assign all the signals in the spectra and to establish the connectivity between atoms, further confirming the stereochemical arrangement. mdpi.com
In some studies, NMR has been used to study the interaction of fluvastatin with model cell membranes, providing insights into its conformational features in different environments. researchgate.netresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) in Solid-State Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, plays a significant role in the solid-state characterization of fluvastatin sodium and its isomers. researchgate.netconicet.gov.ar These techniques are sensitive to the vibrational modes of molecules and can be used to identify different polymorphic forms and to study intermolecular interactions.
FT-IR spectroscopy can be used to identify the presence of specific functional groups and to detect changes in hydrogen bonding, which can differ between the syn- and anti-isomers and their various crystalline forms. researchgate.net Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specific FT-IR technique that has been used for the characterization of fluvastatin sodium samples. researchgate.net
Raman spectroscopy offers complementary information to FT-IR and is particularly useful for analyzing the solid-state form of the drug within a pharmaceutical formulation without extensive sample preparation. researchgate.netnih.gov It has been shown that Raman spectroscopy can detect the active ingredient in an intact tablet and even differentiate between different polymorphic forms. nih.gov
X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis of Isomers and Polymorphs
X-ray Powder Diffraction (XRPD) is a primary and powerful technique for the analysis of the crystalline forms of fluvastatin sodium, its isomers, and potential polymorphs. americanpharmaceuticalreview.commdpi.comunits.it Every crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific form. mdpi.com
By comparing the XRPD pattern of a sample to reference patterns, one can identify the crystalline form present. americanpharmaceuticalreview.com This is crucial in controlling the manufacturing process, as different polymorphs can have different physical properties, such as solubility and stability. researchgate.netconicet.gov.ar XRPD is used to differentiate between various crystalline forms (polymorphs), as well as between crystalline and amorphous material. conicet.gov.aramericanpharmaceuticalreview.com Studies have identified different hydrated forms and polymorphs of fluvastatin sodium, designated as Form I, Form II, and others, each with a distinct XRPD pattern. researchgate.netconicet.gov.ar
Table 2: Application of XRPD in Fluvastatin Isomer and Polymorph Analysis
| Application | Description |
|---|---|
| Polymorph Identification | Each polymorph of fluvastatin sodium exhibits a unique set of diffraction peaks, allowing for their unambiguous identification. conicet.gov.arpatsnap.com |
| Crystallinity Assessment | XRPD can distinguish between crystalline material, which gives sharp diffraction peaks, and amorphous material, which produces a broad halo. americanpharmaceuticalreview.com |
| Phase Purity | The technique can detect the presence of unwanted crystalline forms or isomers in a sample. mdpi.com |
| Stability Studies | XRPD is used to monitor for any changes in the crystalline form of the drug substance during storage under various conditions. researchgate.net |
Method Validation and Qualification Protocols for Isomer Analysis
The analytical methods used for the quantification of the this compound must be rigorously validated to ensure their accuracy, precision, and reliability. plantarchives.orgijpsr.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). plantarchives.org
Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as the syn-isomer, degradation products, and excipients. researchgate.net
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. ijpsr.comresearchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. plantarchives.orgijpsr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsr.comresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsr.comresearchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.comresearchgate.net
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. plantarchives.org
For instance, a validated reversed-phase HPLC method for fluvastatin analysis demonstrated linearity over a specific concentration range, with high accuracy (recovery values between 98.31-99.70%) and precision (CVs < 1%). researchgate.net The LOD and LOQ were determined to be 0.0194 µg/ml and 0.0588 µg/ml, respectively. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Fluvastatin sodium |
| This compound |
| 3-Keto Fluvastatin Sodium Salt |
| Polyvinylpyrrolidone (B124986) (PVP) |
| Eudragit RS100 |
Stereochemical Stability and Degradation Pathways of Fluvastatin Isomers
Isomerization Mechanisms Under Stress Conditions (e.g., pH, temperature, light)
The stability of fluvastatin (B1673502) is significantly influenced by environmental factors such as pH, temperature, and light. google.comresearchgate.net Forced degradation studies reveal that the molecule is prone to isomerization and other degradation reactions under various stress conditions. innovareacademics.in
pH: Statins are generally susceptible to degradation at a pH below 8. google.com In acidic environments, fluvastatin can undergo isomerization reactions, leading to the formation of the threo isomer, among other degradation products like the corresponding lactone. google.comresearchgate.net Studies have shown that while fluvastatin is stable in neutral hydrolysis conditions, it degrades when subjected to acid and base hydrolysis, resulting in numerous additional peaks in chromatograms. innovareacademics.in
Temperature: Elevated temperatures, often combined with high humidity, accelerate the degradation of fluvastatin. researchgate.net During accelerated aging studies conducted at 45°C and 75% relative humidity, the formation of the anti-isomer was identified as a significant degradation pathway. researchgate.netresearchgate.net
Light: Fluvastatin is known to be sensitive to light. researchgate.netakjournals.com Photodegradation studies in both methanol (B129727) and water solutions have demonstrated that exposure to UV light induces the formation of photoproducts. akjournals.comresearchgate.net One of the initial transformations observed upon irradiation is photochemical isomerization, resulting in the formation of the less stable cis (Z)-isomer. akjournals.com
| Stress Condition | Effect on Fluvastatin | Resulting Degradation Products | Source |
| pH < 8 (Acidic) | Isomerization, Hydrolysis | Threo isomer, Lactones | google.comresearchgate.netinnovareacademics.in |
| High Temperature | Accelerated Degradation | Anti-isomer, Lactones | researchgate.netresearchgate.net |
| Light (UV) | Photodegradation, Isomerization | Cis (Z)-isomer, Other photoproducts | akjournals.comresearchgate.net |
Identification and Characterization of the Anti-Isomer as a Degradation Product
The fluvastatin anti-isomer is consistently identified as a primary degradation product during stability and stress studies. googleapis.comgoogle.comresearchgate.net Its chemical name is Sodium (3RS,5RS,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate. cleanchemlab.com The presence of this diastereomer is a critical quality attribute that must be controlled in the active pharmaceutical ingredient to ensure the product remains within its specifications throughout its shelf life. googleapis.comgoogle.com The anti-isomer is one of several impurities, including the threo-isomer and lactones, that can form when fluvastatin is stored, particularly under unstable conditions. researchgate.netnih.gov
Influence of Excipients and Formulation Components on Isomeric Stability
Pharmaceutical excipients can play a significant role in either promoting degradation or enhancing the stability of an active ingredient. jocpr.com For fluvastatin, the choice of excipients is crucial for maintaining its isomeric stability.
Studies have shown that formulating fluvastatin into solid dispersions with certain polymers can significantly improve its chemical and physical stability. researchgate.netnih.gov Polymers such as polyvinylpyrrolidone (B124986) (PVP), Eudragit RS100, and chitosan (B1678972) have been shown to protect fluvastatin from degradation. researchgate.netnih.gov The stabilization mechanism is attributed to physical interactions, specifically the formation of hydrogen bonds, between the polymer matrices and fluvastatin. researchgate.netnih.gov These interactions help to prevent the formation of the anti-isomer and lactones during storage under accelerated aging conditions. researchgate.net
Other excipients have also been investigated for their stabilizing effects.
Carrageenan: The interaction between fluvastatin and carrageenan has been found to stabilize the drug against degradation. google.com
Sodium Bicarbonate: This excipient is often used in oral formulations to prevent the degradation of fluvastatin. nih.gov It can counteract certain preferential interactions of the drug without affecting its affinity for lipid bilayers. nih.gov
Kinetic Studies of Anti-Isomer Formation and Degradation
Kinetic studies tracking the formation of by-products over time provide quantitative insight into the degradation pathways of fluvastatin. Accelerated stability studies, which expose the drug substance and formulations to high temperature and humidity, are used to evaluate the rate of impurity formation.
In a study evaluating fluvastatin stability in different polymer matrices at 45°C and 75% RH, the percentage of the anti-isomer was measured at several time points. The results showed that pure fluvastatin is highly unstable, with significant levels of the anti-isomer and other by-products forming within three months. In contrast, the solid dispersions with PVP, Eudragit, and Chitosan showed markedly reduced formation of these degradation products, demonstrating the kinetic advantage of these formulations in preserving the drug's integrity. researchgate.net
Chemical Stability of Fluvastatin and Solid Dispersions Data shows the percentage of by-products formed under accelerated aging conditions (45°C, 75% RH) over three months.
| Formulation | Time (Months) | Anti-Isomer (%) | Lactones (%) | Total By-Products (%) |
|---|---|---|---|---|
| Pure Fluvastatin | 0 | 0.12 | 0.05 | 0.17 |
| Pure Fluvastatin | 1 | 0.55 | 0.23 | 0.78 |
| Pure Fluvastatin | 2 | 0.98 | 0.45 | 1.43 |
| Pure Fluvastatin | 3 | 1.56 | 0.88 | 2.44 |
| PVP/Fluvastatin | 3 | 0.21 | 0.11 | 0.32 |
| Eudragit/Fluvastatin | 3 | 0.15 | 0.07 | 0.22 |
| Chitosan/Fluvastatin | 3 | 0.13 | 0.06 | 0.19 |
Source: Adapted from researchgate.net
Strategies for Enhancing Stereochemical Stability and Mitigating Isomerization
Several strategies have been developed to enhance the stereochemical stability of fluvastatin and minimize the formation of the anti-isomer.
Formulation with Stabilizing Polymers: As detailed previously, creating amorphous solid dispersions of fluvastatin with polymers like PVP, Eudragit, and chitosan is a highly effective strategy. researchgate.netnih.gov The hydrogen bonding between the drug and the polymer matrix stabilizes the fluvastatin molecule and physically hinders its degradation. researchgate.net
Use of Alkalizing Agents: The inclusion of alkalizing excipients, such as sodium bicarbonate, in formulations helps to maintain a micro-environmental pH that is favorable to fluvastatin's stability, thereby preventing pH-driven degradation and isomerization. nih.govepo.org
Process Chemistry and Purification: In addition to formulation strategies, the manufacturing process can be designed to control the level of the anti-isomer. One patented process describes a method for the basic hydrolysis of a fluvastatin alkyl ester precursor under conditions that allow for the selective removal of the unwanted anti-isomer by extraction. google.com This approach reduces the initial content of the anti-isomer in the active pharmaceutical ingredient, ensuring a purer and more stable starting material. googleapis.comgoogle.com
By employing these formulation and processing strategies, it is possible to produce stable fluvastatin compositions where the level of the anti-isomer and other degradation products remains below critical thresholds, even after storage under accelerated conditions. epo.org
Biochemical and Molecular Activity Studies of Fluvastatin Isomers Non Clinical Focus
Comparative Inhibition Profiles of HMG-CoA Reductase by Fluvastatin (B1673502) Isomers in vitro
The primary pharmacological action of fluvastatin is the competitive inhibition of HMG-CoA reductase. nih.govncats.io In vitro studies have demonstrated a significant difference in the inhibitory potency of the two fluvastatin enantiomers. The (+)-3R,5S-isomer is the pharmacologically active form, exhibiting a substantially stronger inhibitory effect on HMG-CoA reductase compared to its (-)-3S,5R-counterpart. pharmgkb.orgnih.gov
Table 1: Comparative HMG-CoA Reductase Inhibition by Fluvastatin Isomers
| Fluvastatin Isomer | Relative Inhibitory Activity |
|---|---|
| (+)-3R,5S-fluvastatin | High |
| (-)-3S,5R-fluvastatin (anti-isomer) | Low (approximately 30-fold less than the (+)-isomer) researchgate.netnih.gov |
Stereoselective Interactions with Drug-Metabolizing Enzymes in vitro
Fluvastatin isomers exhibit stereoselective interactions with various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. plos.org
Cytochrome P450 (CYP) Isoenzyme Metabolism (e.g., CYP2C9, CYP3A4)
In vitro studies using human liver microsomes have shown that fluvastatin is primarily metabolized by CYP2C9, with minor contributions from CYP3A4 and CYP2C8. drugbank.comnih.govmedcentral.com Both enantiomers of fluvastatin are metabolized in a similar manner, undergoing hydroxylation and N-dealkylation. drugbank.comfda.gov
Specifically, CYP2C9 is responsible for the formation of all three primary metabolites: 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin. researchgate.net In contrast, CYP3A4, along with CYP2C8, CYP2D6, and CYP1A1, only forms the 5-hydroxy-fluvastatin metabolite. researchgate.net
In terms of inhibition, fluvastatin isomers demonstrate stereoselective effects. In vitro studies have shown that both (+)- and (-)-fluvastatin have a high affinity for CYP2C9, competitively inhibiting its activity. nih.gov However, the (+)-isomer, which is pharmacologically more active in inhibiting HMG-CoA reductase, displays a 4- to 5-fold higher affinity for inhibiting CYP2C9 than the (-)-isomer. nih.gov For CYP2D6 and CYP3A4, both fluvastatin isomers show only moderate inhibitory affinity. nih.gov
Differential Enzyme Kinetic Parameters for Isomers
The stereoselective inhibition of CYP2C9 by fluvastatin isomers is reflected in their differential enzyme kinetic parameters. The inhibition constant (Ki) for the competitive inhibition of diclofenac (B195802) 4'-hydroxylation, a marker for CYP2C9 activity, was found to be significantly lower for (+)-fluvastatin compared to (-)-fluvastatin. nih.gov
Table 2: In vitro Inhibition of CYP2C9 by Fluvastatin Isomers
| Fluvastatin Isomer | Inhibition Constant (Ki) for CYP2C9 |
|---|---|
| (+)-fluvastatin | 0.06 µmol/L nih.gov |
| (-)-fluvastatin | 0.28 µmol/L nih.gov |
These findings indicate a more potent inhibition of CYP2C9 by the (+)-enantiomer. nih.gov
Differential Modulation of Nuclear Receptors by Fluvastatin Isomers in vitro (e.g., Pregnane (B1235032) X Receptor (PXR), Glucocorticoid Receptor (GR))
Fluvastatin isomers have been shown to enantiospecifically modulate the activity of nuclear receptors, including the Pregnane X Receptor (PXR) and the Glucocorticoid Receptor (GR), in vitro. plos.orgnih.gov
Basal and ligand-inducible transcriptional activity of PXR is influenced by all tested statins in a dose-dependent manner, with varying potency and efficacy between individual optical isomers. plos.orgnih.gov In the case of fluvastatin, the induction potency for PXR-regulated genes like CYP3A4 follows the order: 3S,5R > 3R,5S = 3S,5S > 3R,5R. plos.org This indicates that the anti-isomer (3S,5R) is a more potent activator of PXR than the therapeutically active isomer (3R,5S).
Regarding the Glucocorticoid Receptor (GR), while the basal transcriptional activity of GR is not affected by fluvastatin isomers, the dexamethasone-inducible activity of GR is dose-dependently and enantioselectively inhibited by fluvastatin. plos.orgnih.gov Dexamethasone-induced GR activity has been observed to be antagonized by several fluvastatin enantiomers in vitro. researchgate.net
Comparative Antioxidative Properties of Fluvastatin Isomers in vitro (e.g., LDL oxidation inhibition)
In vitro studies have demonstrated that fluvastatin possesses direct antioxidant properties, protecting low-density lipoprotein (LDL) from oxidative modification. nih.govresearchgate.net This effect is considered independent of its HMG-CoA reductase inhibitory activity. researchgate.net
Interestingly, while the (+)-3R,5S-enantiomer is significantly more potent in inhibiting HMG-CoA reductase, the antioxidative effects of both the (+)-3R,5S and (-)-3S,5R enantiomers on copper ion-induced LDL oxidation are similar. researchgate.netnih.gov Both isomers have been shown to inhibit the formation of conjugated dienes during LDL oxidation in a dose-dependent manner. nih.gov
Furthermore, studies have shown that fluvastatin is effective in scavenging both hydroxyl and peroxyl radicals. nih.gov In a comparative study, fluvastatin exhibited the highest anti-peroxyl radical antioxidant capacity among the tested statins. nih.gov
Stereospecific Interactions with Other Cellular Enzymes and Proteins in vitro (e.g., Adenylate Kinase Isoenzymes)
Recent in vitro research has revealed that statins, including fluvastatin, can interact with and inhibit human adenylate kinase isoenzyme 1 (hAK1). nih.govresearchgate.net This interaction is characterized by the formation of stable hAK1-statin complexes. nih.govresearchgate.net
Enzyme kinetic studies have shown that statins inhibit hAK1 in a noncompetitive manner, with varying efficiencies. nih.govresearchgate.net While the study did not specifically detail the stereospecific interactions of fluvastatin isomers with hAK1, it did establish that fluvastatin as a compound inhibits hAK1 activity. researchgate.net The sensitivity of adenylate kinases to statins appears to differ between short and long type isoenzymes, suggesting a role for the LID domain in this inhibition. nih.govresearchgate.net
Computational and Theoretical Chemistry Approaches to Fluvastatin Isomers
Molecular Modeling and Docking Studies of Isomer-Enzyme Binding Interactions
Molecular modeling and docking are pivotal in elucidating how different isomers of fluvastatin (B1673502) interact with its biological target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. These computational techniques predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the interaction, often expressed as a docking score.
Docking studies have consistently demonstrated that fluvastatin is a potent inhibitor of HMG-CoA reductase. These simulations place the fluvastatin molecule into the enzyme's active site, identifying key molecular interactions that stabilize the enzyme-inhibitor complex. The binding of statins to HMG-CoA reductase is known to involve conserved amino acid residues. For fluvastatin and other statins, crucial interactions have been identified with residues such as Arg590, Asn658, Lys691, and Lys692. semanticscholar.org The hydroxy acid moiety of the active fluvastatin isomers forms a network of hydrogen bonds with these residues, mimicking the binding of the natural substrate, HMG-CoA.
In silico analyses comparing different synthetic statins have shown fluvastatin to have a very favorable docking score, indicating a strong binding affinity for HMG-CoA reductase. The negative value of the docking score corresponds to a more favorable binding interaction. While specific docking scores for the fluvastatin anti-isomer are not detailed in the provided results, the principles of molecular docking allow for a comparative analysis. The altered stereochemistry of the hydroxyl groups in the anti-isomer ([3R,5R] and [3S,5S]) would lead to a different set of interactions within the active site. This altered geometry would likely disrupt the optimal hydrogen bonding network observed with the active (3R,5S)-enantiomer, resulting in a weaker binding affinity and a less favorable docking score, explaining its reduced pharmacological activity.
Table 1: Molecular Docking and Interaction Data for Fluvastatin with HMG-CoA Reductase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interactions |
|---|---|---|---|
| Fluvastatin (active isomer) | -7.161 | Arg590, Asn658, Lys691, Lys692 semanticscholar.org | Hydrogen Bonding, Hydrophobic Interactions |
| Fluvastatin anti-isomer (predicted) | Less Negative (weaker binding) | Arg590, Asn658, Lys691, Lys692 | Suboptimal Hydrogen Bonding due to altered stereochemistry |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Conformational Analysis and Rotational Barriers
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the intrinsic properties of molecules, such as their conformational preferences, electronic structure, and the energy barriers to rotation around single bonds. rsc.org For fluvastatin isomers, DFT studies offer a molecular-level understanding of their structure and energy landscapes.
Theoretical investigations using DFT have been conducted on fluvastatin to explore the interconversion between its biologically active hydroxy acid form and its inactive lactone form. researchgate.netrsc.org These studies revealed that the lactone form is energetically less stable than the active acid form by 6–19 kcal/mol. researchgate.netrsc.org Furthermore, DFT has been used to map the potential energy surface of fluvastatin, showing that the energy differences between its key conformers are relatively small, typically less than 5 kcal/mol. researchgate.netrsc.org
While specific DFT studies on the fluvastatin anti-isomer were not found, the methodology is directly applicable. By calculating the energies of various conformers of the anti-isomer, its relative stability compared to the active isomer can be determined. Similar calculations for other statins, like pitavastatin (B1663618), have been used to determine rotational energy barriers around key single bonds, which are crucial for generating different atropisomers (conformational isomers that are stable enough to be isolated). nih.govresearchgate.net For pitavastatin isomers, these barriers were found to be between 15.0 and 15.9 kcal/mol. nih.govresearchgate.net A similar approach for the fluvastatin anti-isomer would involve defining a torsion angle along the heptenoic acid side chain or at the junction with the indole (B1671886) ring and calculating the change in potential energy as this angle is rotated. These calculations would reveal the most stable conformations of the anti-isomer and the energy required to interconvert between them, providing insight into its structural flexibility.
Table 2: Theoretical Energy Data for Fluvastatin Isomers and Related Forms
| Comparison | Method | Energy Difference (kcal/mol) | Key Finding |
|---|---|---|---|
| Fluvastatin (Hydroxy Acid vs. Lactone) | DFT researchgate.netrsc.org | 6-19 researchgate.netrsc.org | The active hydroxy acid form is significantly more stable than the inactive lactone. researchgate.netrsc.org |
| Fluvastatin Key Conformers | DFT researchgate.netrsc.org | <5 researchgate.netrsc.org | Relatively small energetic differences exist between key conformers. researchgate.netrsc.org |
| Pitavastatin Rotational Energy Barrier | Quantum Mechanics nih.govresearchgate.net | 15.0-15.9 nih.govresearchgate.net | Significant energy is required for reorientation around the C5'-C7 bond. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies for Isomer Specificity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com For statins, QSAR helps to understand how variations in their molecular structure, including stereochemistry, affect their potency as HMG-CoA reductase inhibitors and their off-target effects.
While many QSAR studies have been performed on HMG-CoA reductase inhibitors, systematic attempts to model the off-target effects of specific statin isomers are less common. researchgate.netresearchgate.net However, research has shown that the biological effects of fluvastatin's optical isomers are indeed enantiospecific. researchgate.netresearchgate.netnih.gov For instance, the induction of drug-metabolizing enzymes like CYP2A6, CYP2B6, and CYP3A4 by fluvastatin isomers follows a specific potency order, with the (SR)-isomer often being more potent than the other isomers (SR>RS=SS>RR). researchgate.netresearchgate.net This demonstrates that cellular machinery can distinguish between the isomers, a phenomenon that can be modeled using QSAR.
A QSAR model for isomer specificity would involve calculating a range of molecular descriptors for each fluvastatin isomer (the active enantiomers and the anti-isomer diastereomers). These descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume, shape indices), and lipophilicity (e.g., LogP). nih.gov Fluvastatin is considered a more lipophilic statin, which influences its distribution in the body. nih.gov By correlating these descriptors with experimentally determined activities (e.g., IC₅₀ for HMG-CoA reductase inhibition or EC₅₀ for enzyme induction), a mathematical model can be built. This model could then predict the activity of the anti-isomer and highlight the key structural features responsible for the observed differences in potency between it and the active isomers.
Simulations of Chiral Recognition Mechanisms in Analytical Separations
The separation of enantiomers is a critical step in the analysis and production of chiral drugs like fluvastatin. Analytical techniques such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) use chiral selectors to achieve this separation. researchgate.netmdpi.comsci-hub.ru Computational simulations, often in conjunction with experimental data, are increasingly used to understand the underlying chiral recognition mechanisms at a molecular level. nih.govnih.gov
The chiral separation of fluvastatin enantiomers has been successfully achieved using capillary electrophoresis with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as a chiral selector. researchgate.net The separation relies on the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) (the selector) and the individual fluvastatin enantiomers (the selectands). nih.gov The stability of these complexes differs between the enantiomers, leading to different migration times and thus, separation.
Molecular modeling and docking simulations can be employed to visualize and analyze these transient complexes. nih.govnih.gov In such a simulation, the fluvastatin anti-isomer and its enantiomer would be docked into the cavity of the chiral selector, such as HP-β-CD. The simulation would calculate the binding energy for each complex and identify the specific interactions—such as hydrogen bonds, hydrophobic interactions, or π-π interactions—that contribute to the stability of the complex. nih.gov By comparing the calculated binding energies and interaction patterns for the different isomers, a prediction can be made about the separation efficiency. A larger difference in binding energy between two isomers suggests a more effective separation. These simulations provide a rational basis for selecting the optimal chiral selector and separation conditions.
Predictive Models for Isomer Stability and Reactivity based on Molecular Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, stability, and reactivity of different isomers.
The chemical stability of fluvastatin is a significant concern, as it can degrade during storage. nih.gov Studies have identified that the fluvastatin anti-isomer, along with lactones, are the main by-products formed during accelerated aging conditions. nih.gov This indicates that an isomerization pathway exists for the conversion of the active drug into its less active diastereomer. MD simulations can be used to model the conformational changes and energy landscapes that could lead to such isomerization or degradation. By simulating the fluvastatin molecule in different environments (e.g., in solution or in a solid-state formulation with polymers), predictive models for its stability can be developed. researchgate.net
Furthermore, MD simulations are used to predict the reactivity of isomers, for example, in the context of their metabolism by cytochrome P450 (CYP) enzymes. nih.gov Fluvastatin is primarily metabolized by CYP2C9. nih.govdrugbank.com MD simulations can model the process of the fluvastatin anti-isomer binding to the active site of CYP2C9. By analyzing the trajectory of the simulation, one can identify the frequency of "near-attack conformations"—orientations of the substrate relative to the enzyme's reactive heme group that are conducive to a metabolic reaction. acs.org A lower frequency of such conformations for the anti-isomer compared to the active (3R,5S)-fluvastatin would predict a slower rate of metabolism, providing a mechanistic explanation for potential differences in its pharmacokinetic profile. These predictive models are crucial for understanding not only the efficacy but also the metabolic fate and stability of different drug isomers. researchgate.net
Future Directions and Emerging Research Avenues for Fluvastatin Sodium Anti Isomer Research
Development of Novel, Highly Stereoselective Synthetic Methodologies for Fluvastatin (B1673502)
The core challenge in fluvastatin synthesis has been achieving high stereoselectivity to produce the desired syn-diol configuration while minimizing the formation of the anti-isomer. acs.orgacs.org Future research is focused on creating even more efficient and precise synthetic routes.
A significant advancement involves the enantioselective addition of diketene (B1670635) to an aldehyde, mediated by a chiral Schiff base and a titanium catalyst, which can produce either the (+) or (−) enantiomer of fluvastatin with high selectivity. acs.orgthieme-connect.com Subsequent diastereoselective reduction of the keto group is crucial. For instance, using sodium borohydride (B1222165) with diethylmethoxyboron can yield the syn-diol with a 99:1 diastereomeric ratio (dr), while other reagents like Me4NBH(OAc)3 can selectively produce the anti-diol. acs.orgthieme-connect.com
| Method | Key Reagents/Catalysts | Achieved Selectivity | Reference |
|---|---|---|---|
| Asymmetric Aldol (B89426) Addition & Reduction | Ti(O-i-Pr)4, Chiral Schiff base, NaBH4, Et2BOMe | >99.9% ee (after recrystallization), 99:1 dr (syn:anti) | acs.orgthieme-connect.comresearchgate.net |
| Mukaiyama Aldol Reaction | Copper-bisoxazoline catalyst | High enantio- and diastereoselectivity for syn-diol | stackexchange.com |
| Optimized Ketone Reduction | NaBH4, diethylmethoxyboron, THF/MeOH solvent | 99% syn-selectivity | acs.orgacs.org |
| Bischler-Möhlau Indole (B1671886) Synthesis | ZnCl2 | Used for early-stage synthesis of the indole core | beilstein-journals.org |
Advanced Hyphenated Analytical Techniques for Ultra-Trace Isomer Detection and Profiling
The need to quantify the active isomer and its impurities, including the anti-isomer, at very low levels in pharmaceutical formulations and biological samples drives the development of advanced analytical methods. google.comnih.gov High-performance liquid chromatography (HPLC) is a foundational technique, often coupled with UV or fluorescence detectors. nih.govsphinxsai.com
For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard. researchgate.net Researchers have developed enantioselective LC-MS/MS methods capable of separating and quantifying fluvastatin enantiomers in human plasma. researchgate.net These methods often employ chiral columns, such as the ChiralCel OD-R, with specific mobile phase compositions to achieve separation. researchgate.net Other techniques explored for fluvastatin analysis include capillary electrophoresis (CE) and various voltammetric methods. nih.gov
| Technique | Detector/Column | Application | Reference |
|---|---|---|---|
| LC-MS/MS | ChiralCel OD-R column | Enantioselective analysis in human plasma | researchgate.net |
| HPLC | UV or Fluorescence Detector, C18 column | Quantitation in pharmaceutical formulations and biological samples | nih.govsphinxsai.com |
| Capillary Electrophoresis (CE) | - | Determination in pharmaceutical formulations | nih.gov |
| Square-wave Adsorptive Stripping Voltammetry (SWAdSV) | - | Determination in pharmaceutical preparations | nih.gov |
Deeper Elucidation of the Anti-Isomer's Intrinsic Biochemical Roles (beyond its impurity status)
While the fluvastatin anti-isomer is primarily viewed as a less active by-product, emerging research suggests it is not biochemically inert. ontosight.aincats.io Fluvastatin has two chiral centers, leading to four possible optical isomers (3R,5R; 3R,5S; 3S,5R; 3S,5S). nih.gov The marketed drug is a racemate of the (3R,5S) and (3S,5R) enantiomers, with the (3R,5S) form being the pharmacologically active HMG-CoA reductase inhibitor. drugbank.com
Studies have shown that the different optical isomers of fluvastatin have distinct, enantiospecific effects on cellular processes. nih.govresearchgate.net Specifically, research has demonstrated that all four isomers can activate the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes. nih.gov The induction potency for enzymes like CYP2A6, CYP2B6, and CYP3A4 varies significantly between isomers, with the order of potency being SR > RS = SS > RR. nih.govresearchgate.net This indicates that even isomers considered "inactive" regarding cholesterol reduction can influence drug metabolism pathways, which may have toxicological and clinical importance. nih.gov Some research also points to potential antioxidant properties of the anti-isomer, warranting further investigation beyond its impurity classification. evitachem.com
| Isomer | Primary Activity | Other Noted Biochemical Effects | Reference |
|---|---|---|---|
| (3R,5S)-Fluvastatin | Active HMG-CoA Reductase Inhibitor | Activates PXR, induces CYP enzymes | nih.govdrugbank.com |
| (3S,5R)-Fluvastatin (Anti-isomer) | Inactive/Less Active HMG-CoA Reductase Inhibitor | Activates PXR, induces CYP enzymes with greater potency than other isomers | ontosight.ainih.govresearchgate.net |
| Other Optical Isomers (e.g., RR, SS) | Generally considered inactive | Show varying levels of PXR activation and CYP induction | nih.govresearchgate.net |
Application of Green Chemistry Principles in Isomer-Specific Synthesis and Separation Processes
The pharmaceutical industry is increasingly adopting green chemistry principles to make drug synthesis more sustainable, reduce waste, and lower environmental impact. mdpi.com For statins like fluvastatin, this involves developing biocatalytic and more efficient chemical processes. researchgate.netmdpi.com
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical reagents. mdpi.com The use of enzymes, such as ketoreductases (KREDs), for the asymmetric reduction of ketones can produce the desired chiral diol with high enantioselectivity under mild, aqueous conditions. researchgate.net This avoids the need for protecting groups and reduces the use of hazardous reagents. mdpi.com Furthermore, developing one-pot syntheses and using water as a solvent where possible are key strategies being implemented to improve the green profile of fluvastatin production. researchgate.netmdpi.com These approaches not only minimize waste but also reduce production costs and energy consumption. mdpi.com
Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Isomer Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by rapidly analyzing vast datasets to predict molecular properties and optimize processes. nih.govresearchgate.net In the context of fluvastatin isomer research, AI/ML can be applied in several key areas.
Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of different fluvastatin isomers. nih.gov Generative models like GANs (Generative Adversarial Networks) and VAEs (Variational Autoencoders) could aid in the de novo design of highly stereoselective catalysts or synthetic pathways. nih.gov AI can also accelerate the analysis of complex data from analytical instruments, identifying patterns that might be missed by human researchers. nih.gov For instance, ML algorithms could build models that predict the pharmacokinetic behavior of different isomers, potentially reducing the need for extensive clinical studies. nih.govmdpi.com These computational tools offer the potential to significantly accelerate the research and development cycle for isomer-specific drugs. cas.cz
Investigation of Emerging Contaminant Status or Environmental Fate of Specific Fluvastatin Isomers
The widespread use of pharmaceuticals has led to their detection as contaminants in natural waters, raising concerns about their environmental impact. researchgate.net Fluvastatin is known to be highly sensitive to light and can be completely degraded by a single day of exposure to sunlight in water. researchgate.net
Research into its environmental fate has compared its degradation via photolysis (degradation by light) and photocatalysis (degradation accelerated by a catalyst and light). colab.ws Studies show that while photolysis can remove fluvastatin, the resulting degradation products may be more toxic than the original compound. colab.ws In contrast, photocatalysis using materials like ZnIn2S4 has been shown to be a more effective method for elimination, achieving a 99.79% removal rate and producing byproducts that are significantly less toxic. colab.ws Future research will likely focus on the specific degradation pathways and environmental toxicity of individual fluvastatin isomers, as their differing chemical structures could lead to different environmental fates and impacts.
| Degradation Method | Removal Rate | Key Findings | Reference |
|---|---|---|---|
| Photolysis (UV-Vis) | 71.07% | Degradation occurs via cleavage of C=C, C-N, and C-C bonds. Produces more toxic byproducts. | colab.ws |
| Photocatalysis (ZnIn2S4) | 99.79% | Degradation driven by reactive oxygen species (O2−, OH). Produces less toxic byproducts. | colab.ws |
| Solar Irradiation | Complete degradation in one day | Forms various photoproducts including dihydrobenzocarbazole and benzocarbazole derivatives. | researchgate.net |
Mentioned Compounds
| Compound Name |
|---|
| Fluvastatin |
| Fluvastatin sodium |
| Fluvastatin sodium anti-isomer |
| Diketene |
| Titanium isopropoxide (Ti(O-i-Pr)4) |
| Sodium borohydride (NaBH4) |
| Diethylmethoxyboron (Et2BOMe) |
| Tetramethylammonium triacetoxyborohydride (B8407120) (Me4NBH(OAc)3) |
| Zinc chloride (ZnCl2) |
| Dihydrobenzocarbazole |
| Benzocarbazole |
| Zinc Indium Sulfide (ZnIn2S4) |
Q & A
Basic Research Questions
Q. How is Fluvastatin sodium anti-isomer identified and quantified in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is the primary method. Key parameters include:
- Column : L1 stationary phase (e.g., C18 column, 4.6 mm × 10 cm) .
- Detection : 235 nm for major peaks; 305 nm for degradation products (e.g., 3-hydroxy-5-keto fluvastatin requires 365 nm) .
- System Suitability : Resolution ≥1.5 between fluvastatin and anti-isomer peaks, column efficiency ≥700 theoretical plates, and tailing factor ≤3.0 .
- Reference Standards : USP Fluvastatin Sodium RS and USP Fluvastatin for System Suitability RS (contains 1–2% anti-isomer) .
Q. What are the critical chromatographic parameters for separating Fluvastatin sodium and its anti-isomer?
- Methodological Answer :
- Mobile Phase : Gradient elution with pH 7.2 buffer (tetramethylammonium hydroxide and phosphoric acid) and acetonitrile .
- Retention Factors : Anti-isomer elutes later (relative retention factor 1.73 vs. 1.23 for fluvastatin) under isocratic conditions .
- Resolution : Adjust isocratic step if retention time exceeds 5.7 minutes to maintain separation within the isocratic region .
Q. How are impurities like the anti-isomer controlled during stability studies?
- Methodological Answer :
- Storage Conditions : Tight containers, protected from light, at controlled room temperature to minimize degradation .
- Acceptance Criteria : Anti-isomer ≤0.8%, total impurities ≤1.7% (per pharmacopeial guidelines) .
- Degradation Monitoring : Use orthogonal methods (e.g., UV at 365 nm for 3-hydroxy-5-keto fluvastatin) .
Advanced Research Questions
Q. How to resolve discrepancies in relative retention factors across pharmacopeial methods?
- Methodological Answer :
- Example Conflict : Relative retention for anti-isomer varies between 1.2 and 1.73 .
- Solution : Validate column lot-to-lot consistency and adjust mobile phase composition (e.g., acetonitrile ratio) to meet system suitability criteria .
- Documentation : Include relative standard deviation (RSD) ≤1.5% for replicate injections to ensure reproducibility .
Q. What strategies validate impurity quantification when anti-isomer co-elutes with degradation products?
- Methodological Answer :
- Orthogonal Detection : Combine UV (305 nm) with mass spectrometry (MS) to distinguish co-eluting peaks .
- Forced Degradation Studies : Expose samples to heat, light, and acidic/alkaline conditions to isolate degradation pathways .
- Response Factor Adjustments : Apply relative response factors (e.g., 20.00 for 3-hydroxy-5-keto fluvastatin) to correct peak areas .
Q. How to design dissolution studies for cross-linked Fluvastatin sodium capsules?
- Methodological Answer :
- Media Selection : Use papain-containing media to simulate enzymatic activity in the gastrointestinal tract, improving dissolution by 5–7% for cross-linked batches .
- Validation Criteria : Ensure RSD ≤2.0% for inter-day precision and recovery rates of 98–102% .
Q. What analytical challenges arise in method transfer between laboratories?
- Methodological Answer :
- Column Equivalency : Test multiple column brands to ensure retention time consistency .
- Calibration Curve : Use ≥5 concentration points across 50–150% of target assay range to validate linearity (R² ≥0.999) .
- Robustness Testing : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method resilience .
Contradiction Analysis
Q. Why do pharmacopeial methods report differing resolution requirements (R ≥1.4 vs. R ≥1.6)?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
